molecular formula C7H16ClNO2S B15303830 3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride

3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride

Cat. No.: B15303830
M. Wt: 213.73 g/mol
InChI Key: IOLAPZXGAICZJI-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of a methanesulfonylmethyl group and a methyl group attached to the pyrrolidine ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler pyrrolidine derivatives.

    Substitution: The methanesulfonylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Simplified pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrrolidine: Lacks the methanesulfonylmethyl group, making it less reactive.

    Methanesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives.

    N-Methylpyrrolidine: Similar structure but different functional groups.

Uniqueness

3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride is unique due to the presence of both the methanesulfonylmethyl and methyl groups on the pyrrolidine ring

Properties

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

3-methyl-3-(methylsulfonylmethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(3-4-8-5-7)6-11(2,9)10;/h8H,3-6H2,1-2H3;1H

InChI Key

IOLAPZXGAICZJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)CS(=O)(=O)C.Cl

Origin of Product

United States

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